Omeprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related disorders. It functions by inhibiting the H+, K+-ATPase enzyme system at the secretory surface of gastric parietal cells, thereby blocking the final step in the production of gastric acid. This action is dose-dependent and results in the suppression of both basal and stimulated acid secretion, making omeprazole a potent anti-secretory medication46.
Omeprazole is a specific inhibitor of the gastric (H+-K+)-ATPase, also known as the proton pump, which is responsible for the final step in the process of acid secretion. It exhibits its effect by forming a covalent bond with the sulfhydryl group of the enzyme, leading to irreversible inhibition. This bond formation is facilitated by the conversion of omeprazole into an active sulfenamide form under acidic conditions, which is highly selective for the proton pump459. Additionally, omeprazole has been found to inhibit gastric mucosa carbonic anhydrase enzyme, suggesting a dual mechanism of action that may contribute to its effectiveness8.
Omeprazole has been shown to have gastroprotective properties beyond its acid suppression capabilities. It exhibits antioxidant and antiapoptotic roles, which are crucial in preventing oxidative damage and cell death during ulceration. Studies have demonstrated that omeprazole can scavenge hydroxyl radicals, thereby reducing oxidative stress and protecting against DNA damage1. Moreover, omeprazole has been found to protect the gastric mucosa against necrotizing agents, although the exact mechanism of this protective effect remains unclear10.
Research has indicated that omeprazole can induce cytochrome P450IA2 in human hepatocytes, which may affect the metabolism of other drugs. This induction could potentially increase the metabolism of xenobiotics that are specifically oxidized by the cytochrome P450IA subfamily, with implications for drug interactions and hepatotoxicity2.
Omeprazole is highly effective in the treatment of duodenal ulcers, gastric ulcers, and reflux esophagitis. It has shown superior healing rates compared to histamine H2-receptor antagonists and is effective even in patients who are poorly responsive to these antagonists. Omeprazole is also a treatment of choice for Zollinger-Ellison syndrome due to its ability to control excessive gastric acid secretion36.
While omeprazole monotherapy may suppress but does not eradicate Helicobacter pylori infection, it has been used in combination with antibiotics such as amoxicillin and clarithromycin to achieve eradication. This combination therapy has been associated with improved healing rates and reduced ulcer relapse rates3.
Interestingly, omeprazole has been found to exhibit antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its antiparasitic action is attributed to the inhibition of the P-type K+,H+-ATPase on the parasite's surface membrane, which is crucial for pH homeostasis7.
CAS No.: 119752-76-0
CAS No.: 513-62-2
CAS No.: 15666-52-1
CAS No.: 1391053-06-7
CAS No.: 87145-66-2
CAS No.: